![molecular formula C20H25N3O4S B7705902 N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide](/img/structure/B7705902.png)
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide, also known as MLN-4760, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a high affinity for the protease enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the regulation of glucose metabolism.
Mecanismo De Acción
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide exerts its effects by inhibiting the activity of DPP-IV, which is involved in the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-IV results in increased levels of these hormones, which in turn leads to increased insulin secretion and decreased glucagon secretion. This mechanism of action has been shown to improve glucose homeostasis in patients with type 2 diabetes.
Biochemical and Physiological Effects
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on glucose homeostasis, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Furthermore, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been shown to inhibit the growth of certain tumor cell lines, suggesting potential anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its high selectivity for DPP-IV, which minimizes off-target effects. However, one limitation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide is its relatively short half-life, which may limit its therapeutic potential.
Direcciones Futuras
Future research on N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide could focus on its potential therapeutic applications in other diseases beyond type 2 diabetes, such as inflammatory bowel disease or cancer. In addition, further studies could investigate the potential of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide in combination with other drugs for improved efficacy. Finally, research could focus on developing novel DPP-IV inhibitors with improved pharmacokinetic properties.
Métodos De Síntesis
The synthesis of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-methoxy-5-aminobenzenesulfonamide to form the sulfonamide derivative. Finally, the addition of 4-methylpiperazine and 4-dimethylaminopyridine to the reaction mixture results in the formation of N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide.
Aplicaciones Científicas De Investigación
N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. DPP-IV inhibitors have been shown to improve glucose homeostasis by increasing insulin secretion and decreasing glucagon secretion. In addition to its potential use in diabetes treatment, N-(2-methoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-2-methylbenzamide has also been studied for its potential anti-inflammatory and anti-tumor effects.
Propiedades
IUPAC Name |
N-[2-methoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-15-6-4-5-7-17(15)20(24)21-18-14-16(8-9-19(18)27-3)28(25,26)23-12-10-22(2)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQYROIJZZEPLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)N3CCN(CC3)C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.